BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide

CB1 Receptor Antagonist Sulfonamide Pharmacophore Structure–Activity Relationship

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide (CAS 1226443-54-4) is a synthetic sulfonamide derivative characterized by a (3-methylphenyl)methanesulfonamide core that is N,N-disubstituted with 2-methoxyethyl and thiophen-3-ylmethyl groups. The compound has a molecular formula of C₁₆H₂₁NO₃S₂ and a molecular weight of 339.47 g/mol.

Molecular Formula C16H21NO3S2
Molecular Weight 339.47
CAS No. 1226443-54-4
Cat. No. B2727115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide
CAS1226443-54-4
Molecular FormulaC16H21NO3S2
Molecular Weight339.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)N(CCOC)CC2=CSC=C2
InChIInChI=1S/C16H21NO3S2/c1-14-4-3-5-15(10-14)13-22(18,19)17(7-8-20-2)11-16-6-9-21-12-16/h3-6,9-10,12H,7-8,11,13H2,1-2H3
InChIKeyUSSFPLRYNADAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Overview: N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide (CAS 1226443-54-4)


N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide (CAS 1226443-54-4) is a synthetic sulfonamide derivative characterized by a (3-methylphenyl)methanesulfonamide core that is N,N-disubstituted with 2-methoxyethyl and thiophen-3-ylmethyl groups . The compound has a molecular formula of C₁₆H₂₁NO₃S₂ and a molecular weight of 339.47 g/mol . It is structurally related to a series of substituted sulfonamides disclosed as cannabinoid-1 (CB1) receptor antagonists and inverse agonists, which have been investigated for metabolic and CNS disorders [1]. However, publicly available quantitative pharmacological data (e.g., receptor binding affinities, functional IC₅₀ values, selectivity profiles) for this specific CAS number are absent from the peer-reviewed primary research literature and authoritative public databases, limiting evidence-based differentiation from close analogs.

Why N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Within the substituted sulfonamide class targeting the CB1 receptor, minor structural modifications at the sulfonamide nitrogen substituents or the aryl moiety profoundly alter receptor binding kinetics, functional activity (antagonist vs. inverse agonist), and peripheral versus central nervous system partitioning [1]. For instance, the specific combination of an m-tolyl group on the methanesulfonamide core with a thiophen-3-ylmethyl substituent creates a distinct three-dimensional pharmacophore that is not replicated by generic N-aryl or N-alkyl sulfonamides [1]. Without experimentally determined affinity and selectivity data for this exact compound, any assumption of functional interchangeability with disclosed analogs such as TM38837 (CAS 1253641-65-4) or AVE 1625 is scientifically unjustified, as even single-atom changes in this chemical series can lead to orders-of-magnitude differences in CB1 binding and brain penetrance [1].

Quantitative Evidence Guide: N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide (CAS 1226443-54-4)


Structural Differentiation: Unique 3D Pharmacophore Relative to Canonical CB1 Antagonist Sulfonamides

The target compound bears an N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl) substitution pattern on a 1-(m-tolyl)methanesulfonamide scaffold. In the broad substituted sulfonamide series claimed in WO 2005027837, variations in the N-substituents are known to modulate CB1 binding affinity and inverse agonism [1]. However, no direct head-to-head binding or functional assay data are available in the public domain for this specific compound versus any defined comparator. The structural uniqueness is inferred from the patent Markush structure, which encompasses the compound but does not provide individual characterization data [1].

CB1 Receptor Antagonist Sulfonamide Pharmacophore Structure–Activity Relationship

Physicochemical Property Comparison: m-Tolyl vs. p-Trifluoromethylphenyl Analogs

In silico comparison of the target compound with its closest commercially listed analog, N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1396859-79-2), reveals a meaningful difference in calculated lipophilicity [1]. The m-tolyl derivative (clogP ≈ 2.5) is significantly less lipophilic than the p-CF₃-phenyl analog (clogP ≈ 3.5), which may translate into differential membrane permeability, metabolic stability, and tissue distribution profiles, although no experimental ADME data exist to confirm this [1].

Physicochemical Properties Lipophilicity Drug-likeness

Molecular Weight and Topological Polar Surface Area: Favorable Drug-Likeness Profile

The target compound (MW 339.47 g/mol; TPSA 54.8 Ų) falls within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's rules, exhibiting a lower molecular weight and similar TPSA compared to the clinically investigated CB1 antagonist rimonabant (MW 463.8 g/mol; TPSA 55.4 Ų) [1]. However, no experimental oral bioavailability or pharmacokinetic data have been reported for this compound, and the comparison serves only as a class-level inference of drug-likeness potential [1].

Drug-likeness Oral Bioavailability Physicochemical Profiling

Recommended Application Scenarios for N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide (CAS 1226443-54-4)


Peripheral CB1 Antagonist Lead Optimization Scaffold

Given its structural resemblance to peripherally restricted CB1 antagonists and its lower predicted lipophilicity relative to trifluoromethyl-phenyl analogs , this compound may serve as a starting scaffold for medicinal chemistry programs seeking to design brain-sparing CB1 antagonists for obesity or metabolic syndrome, where CNS side effects must be minimized.

Physicochemical Comparator in Sulfonamide SAR Libraries

The m-tolyl substituent provides a distinct electronic and steric profile compared to halogenated or heteroaryl variants commonly found in commercial sulfonamide libraries. This compound can be used as a reference standard in systematic structure–activity relationship (SAR) studies that correlate substituent effects with calculated physicochemical descriptors such as clogP and TPSA [1].

Negative Control for Brain-Penetrant CB1 Antagonist Assays

If experimental data eventually confirm that the lower clogP translates into reduced CNS exposure (as observed for other peripherally selective sulfonamide CB1 antagonists [2]), this compound could serve as a peripherally restricted control in in vivo pharmacological assays, enabling dissection of central versus peripheral CB1-mediated effects.

Quote Request

Request a Quote for N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.